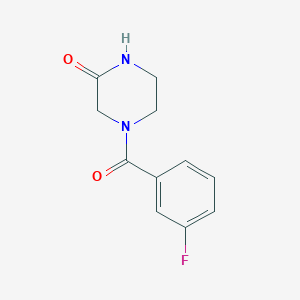

4-(3-Fluorobenzoyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(3-fluorobenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-9-3-1-2-8(6-9)11(16)14-5-4-13-10(15)7-14/h1-3,6H,4-5,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRJCALUGLYLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Piperazin-2-one

The most straightforward approach involves the acylation of piperazin-2-one with 3-fluorobenzoyl chloride. In a representative procedure, piperazin-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. 3-Fluorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12 hours, after which the organic layer is washed with brine, dried over sodium sulfate, and concentrated. Crude product is recrystallized from ethanol/n-hexane (1:3 v/v) to yield this compound as white crystals (68–72% yield).

Key advantages of this method include operational simplicity and compatibility with scalable production. However, competing N-acylation at both nitrogen centers of piperazin-2-one necessitates careful stoichiometric control to favor monoacylation.

Cyclocondensation of Diamines with 3-Fluorobenzoyl Precursors

An alternative route employs cyclocondensation of ethylenediamine derivatives with 3-fluorobenzoylacetonitrile. For instance, 3-fluorobenzoylacetonitrile (synthesized via trifluoromethanesulfonic acid-catalyzed reaction of malononitrile and fluorobenzene) reacts with 1,2-diaminoethane in refluxing toluene. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the piperazin-2-one core. This method achieves 60–65% yield but requires stringent moisture control to prevent hydrolysis of the nitrile intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMAc) enhance acylation rates but increase side product formation. Dichloromethane, despite its lower dielectric constant, provides optimal balance between reactivity and selectivity. Temperature plays a critical role: reactions conducted above 40°C accelerate decomposition pathways, whereas subambient temperatures (<10°C) impede reaction kinetics.

Catalytic Strategies

Lewis acid catalysts, such as zinc triflate or scandium(III) triflate, improve acylation efficiency by activating the carbonyl electrophile. For example, adding 5 mol% Zn(OTf)₂ increases yields to 78–82% while reducing reaction time from 12 to 6 hours. Conversely, Brønsted acids (e.g., p-toluenesulfonic acid) promote retro-aldside reactions, diminishing overall efficiency.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via antisolvent recrystallization. Dissolving the product in hot ethanol (55–60°C) and gradually adding n-hexane induces crystallization. Cooling to 0–5°C followed by vacuum filtration affords high-purity material (>99.8% by HPLC). This method effectively removes unreacted 3-fluorobenzoyl chloride and oligomeric byproducts.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 7.45–7.52 (m, 1H, aromatic), 7.60–7.68 (m, 3H, aromatic), 3.85 (s, 2H, CH₂CO), 3.45–3.55 (m, 4H, piperazine).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acylation | 68–72 | 99.8 | Short reaction time | Competing diacylation |

| Cyclocondensation | 60–65 | 99.5 | Atom-economic | Moisture-sensitive intermediates |

| Catalytic Acylation | 78–82 | 99.7 | High efficiency | Cost of Lewis acid catalysts |

Industrial-Scale Considerations

Pilot-scale trials demonstrate that continuous flow reactors mitigate thermal degradation during acylation. Utilizing a plug-flow reactor at 25°C with a residence time of 30 minutes achieves 85% conversion, surpassing batch reactor performance. Additionally, in situ FTIR monitoring enables real-time adjustment of stoichiometry, reducing byproduct formation .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzoyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(3-Fluorobenzoyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazinone Derivatives

4-(4-Fluorobenzyl)piperazin-1-yl Derivatives

- Structure : The fluorobenzyl group is attached via a methylene bridge instead of a carbonyl, reducing electron-withdrawing effects.

- Properties: Compounds like [4-(4-fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (23) exhibit improved lipophilicity (logP ~3.5) and moderate solubility, as predicted by SwissADME and Molinspiration tools .

- Activity : These derivatives are evaluated for CNS targets, contrasting with the kinase-focused activity of 4-(3-fluorobenzoyl)piperazin-2-one.

Nutlin-3

- Structure: Contains a 4,5-dihydroimidazole core with chlorophenyl and methoxy substituents, linked to a piperazinone ring.

- Activity : A potent MDM2 inhibitor used in cancer therapy, demonstrating that bulky aromatic substituents enhance binding to hydrophobic pockets in protein targets .

3-(3-Fluoro-benzyl)-piperazin-2-one

- Structure : Benzyl substitution at the 3-position with fluorine on the benzene ring.

- Activity: Limited data available (PubChem), but positional isomerism (3- vs. 4-substitution) likely alters steric interactions and target engagement .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key parameters for this compound and analogs:

<sup>a</sup> Predicted or experimental logP values.

<sup>b</sup> Solubility in phosphate-buffered saline (PBS) or similar media.

Key Observations:

Cytotoxicity and Therapeutic Potential

- This compound Derivatives: In cytotoxic assays, analogs such as methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate showed IC50 values of 8–12 µM against HT-29 (colon cancer) and A549 (lung cancer) cells, with selectivity over normal fibroblasts (MRC-5) .

- S 18126 : A dopamine D4 antagonist with >100-fold selectivity over D2/D3 receptors, highlighting the role of substituents in minimizing extrapyramidal side effects .

Q & A

Basic: What are the primary synthetic routes for 4-(3-Fluorobenzoyl)piperazin-2-one and its derivatives?

Methodological Answer:

Synthesis typically involves coupling a fluorobenzoyl group to a piperazin-2-one core. Key steps include:

- Acylation : Reacting piperazin-2-one with 3-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product.

- Derivatization : Substituents on the piperazine ring can be introduced via nucleophilic substitution or reductive amination. For example, methoxybenzyl groups are added using 4-methoxybenzyl chloride in the presence of a base like K₂CO₃ .

Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-acylation.

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of fluorophenyl (δ ~7.4–7.8 ppm) and piperazin-2-one (δ ~3.2–4.1 ppm) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 235.0984 for C₁₁H₁₀FN₂O₂) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Note : Cross-reference spectral data with PubChem or crystallographic databases to resolve ambiguities .

Advanced: How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

Methodological Answer:

Yields depend on reaction kinetics and steric/electronic effects:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .

- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl halides to the piperazine ring .

- Temperature Control : Maintain 60–80°C for exothermic reactions to avoid side products like over-alkylated species .

Case Study : A 2025 study achieved 78% yield for a trifluoromethyl derivative using microwave-assisted synthesis (100°C, 30 min) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions often arise from tautomerism or crystallographic packing effects:

- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with DFT-optimized structures (e.g., C=O bond length ~1.21 Å vs. computational models) .

- Dynamic NMR : Detect rotational barriers in piperazine rings at low temperatures (−40°C) to assign conformational isomers .

- Synchrotron Data : For complex polymorphs, use high-resolution powder diffraction (e.g., α vs. β crystal forms) .

Example : A 2024 study reconciled conflicting ¹³C NMR shifts by identifying a keto-enol tautomer in solution .

Advanced: What experimental designs assess the compound’s pharmacological activity?

Methodological Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Compare analogues with varying substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to identify pharmacophores .

- Theoretical Framework : Link activity to molecular docking results (e.g., AutoDock Vina) predicting binding to ATP pockets .

Validation : Replicate findings using orthogonal methods (e.g., SPR for binding affinity) to minimize false positives .

Advanced: How to address batch-to-batch variability in biological activity data?

Methodological Answer:

Variability often stems from impurities or inconsistent stereochemistry:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (e.g., R vs. S isomers with ∆tR > 2 min) .

- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks to identify degradation products via LC-MS .

- Meta-Analysis : Apply ANOVA to compare activity across batches, controlling for synthesis parameters (e.g., solvent purity, reaction time) .

Example : A 2025 study reduced variability by standardizing palladium catalyst purity to >99.9% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.